N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine

pKa basicity ionization state

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (CAS 871825-58-0) is a secondary amine featuring an ortho-substituted benzyl core with a morpholinomethyl moiety and an N-methyl group. Its molecular formula is C₁₃H₂₀N₂O and its molecular weight is 220.31 g/mol.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 871825-58-0
Cat. No. B1612079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine
CAS871825-58-0
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1CN2CCOCC2
InChIInChI=1S/C13H20N2O/c1-14-10-12-4-2-3-5-13(12)11-15-6-8-16-9-7-15/h2-5,14H,6-11H2,1H3
InChIKeyJDNFUXILVHKZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (CAS 871825-58-0): A Morpholine-Containing Benzylamine Building Block for Medicinal Chemistry


N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (CAS 871825-58-0) is a secondary amine featuring an ortho-substituted benzyl core with a morpholinomethyl moiety and an N-methyl group . Its molecular formula is C₁₃H₂₀N₂O and its molecular weight is 220.31 g/mol . The compound belongs to the class of morpholine-containing benzylamines, which are widely used as versatile building blocks in drug discovery and chemical biology due to their balanced physicochemical properties and potential for further functionalization .

Why N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (871825-58-0) Cannot Be Simply Substituted by In-Class Analogs


Morpholine-containing benzylamines form a structurally diverse family where subtle changes—such as the position of the morpholinomethyl group (ortho, meta, or para) and the presence or absence of an N-methyl substituent—profoundly alter physicochemical properties like basicity (pKa), lipophilicity (LogP), and hydrogen bonding capacity . These molecular attributes directly govern solubility, permeability, and target engagement, meaning that even closely related analogs cannot be interchanged without risking significant changes in a compound's pharmacokinetic or pharmacodynamic profile [1]. The following quantitative comparisons demonstrate exactly how CAS 871825-58-0 differs from its nearest neighbors.

Quantitative Differentiation of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (871825-58-0) Against Key Comparators


Elevated Basicity (pKa) Relative to Para Isomer Influences Ionization and Solubility

The predicted pKa of N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine is 9.70±0.10 , which is 0.52 units higher than the para-substituted analog 4-morpholin-4-ylmethylbenzylamine (pKa 9.18±0.10) . This indicates a stronger basic amine center.

pKa basicity ionization state solubility

Reduced Hydrogen Bond Donor Count vs. Primary Amine Analogs Enhances Predicted Permeability

As a secondary amine, N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine contains only one hydrogen bond donor (HBD) . In contrast, primary amine analogs such as 2-morpholin-4-ylmethylbenzylamine (CAS 91271-82-8) possess two HBDs . This reduction in HBD count is known to improve passive diffusion across lipid bilayers and may enhance blood-brain barrier penetration potential [1].

hydrogen bond donors CNS permeability drug-likeness Lipinski's rules

Ortho-Substitution Pattern Imparts Distinct Steric and Electronic Profile vs. Meta/Para Isomers

The target compound features an ortho relationship between the morpholinomethyl and aminomethyl substituents on the benzene ring. This ortho-substitution pattern is known to influence both electronic (via inductive and resonance effects) and steric properties compared to meta or para isomers . The observed pKa difference (9.70 vs. 9.18 for para) is one manifestation of this ortho effect . Additionally, the ortho geometry may restrict conformational flexibility, potentially leading to distinct binding interactions with biological targets.

regioisomers ortho effect steric hindrance SAR

Optimal Research and Procurement Scenarios for N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine (871825-58-0)


Fragment-Based Lead Discovery Requiring Fine-Tuned Basicity and Reduced HBD Count

In fragment-based screening campaigns where ionization state and permeability are critical, the elevated pKa (9.70) and single HBD of CAS 871825-58-0 make it a superior choice over primary amine analogs (2 HBD) or para isomers with lower basicity (pKa 9.18) . The ortho-substitution pattern also offers a conformationally constrained starting point for structure-activity relationship (SAR) exploration.

CNS Drug Discovery Programs Emphasizing Blood-Brain Barrier Penetration

The reduced hydrogen bond donor count (1 vs. 2 for primary amines) and the presence of an N-methyl group, which typically increases lipophilicity [1], position this compound as a promising building block for CNS-targeted therapeutics. Medicinal chemists can leverage these properties to design molecules with improved passive diffusion across the blood-brain barrier.

Synthesis of Biologically Active Molecules Where Ortho Substitution is Essential for Target Engagement

For targets where an ortho-substituted benzylamine motif is required for proper fit into a binding pocket (as evidenced by known SAR or computational docking studies), CAS 871825-58-0 provides a unique scaffold. Its distinct spatial arrangement, coupled with the physicochemical advantages noted above, makes it irreplaceable by meta or para isomers .

Development of Chemical Probes and Tool Compounds Requiring Well-Characterized, Differentiated Building Blocks

Chemical biologists developing probes for target validation or assay development benefit from using building blocks with precisely defined and differentiated physicochemical properties. The quantifiable differences in pKa and HBD count between CAS 871825-58-0 and its analogs allow for rational design and interpretation of experimental results, reducing confounding variables in structure-function studies.

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